4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong base and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
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Introduction of the Difluoro Group: : The difluoro group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This step is typically carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
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Coupling with the Pyrrolidin-2-one Moiety: : The final step involves coupling the spirocyclic intermediate with the pyrrolidin-2-one moiety. This can be achieved through a condensation reaction, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atom in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidin-2-one moiety. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
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Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used to introduce substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Br₂, HNO₃
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce alcohols or amines, and substitution could introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases or conditions, and its unique structure could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-phenylpyrrolidin-2-one
- 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one
- 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
Uniqueness
What sets 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one apart from similar compounds is its specific substitution pattern on the aromatic ring and the presence of the difluoro group. These features can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O2/c1-13-3-4-16(9-14(13)2)24-11-15(10-17(24)25)18(26)23-7-5-19(6-8-23)12-20(19,21)22/h3-4,9,15H,5-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGQNCOAYMYUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC4(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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